REACTION_CXSMILES
|
C12(C3C=C[C:14]([O:15]CC(O)=O)=[CH:13]C=3)CC3CC(CC(C3)C1)C2.N[C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[C:26]#[N:27].O[N:32]1C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>CN(C=O)C>[C:26]([C:25]1[CH:24]=[C:23]([CH2:13][C:14]([NH2:32])=[O:15])[CH:30]=[CH:29][CH:28]=1)#[N:27]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCC(=O)O)C=C2
|
Name
|
|
Quantity
|
124.1 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=CC1
|
Name
|
N-(3-dimethylaminopropyl)-N-ethyl carbodiimide HCl
|
Quantity
|
201.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
142.9 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
redistilled (DIPEA) (131.5 mg, 0.18 ml, 1.05 mmol)
|
Type
|
CUSTOM
|
Details
|
and then partitioned between ethyl acetate and 10% HCl
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 anh)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash column chromatography (n-Hexane:EtoAc:MeOH=6:3:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 222.8 mg | |
YIELD: PERCENTYIELD | 82.6% | |
YIELD: CALCULATEDPERCENTYIELD | 198.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |